s-(Lactoyl)glutathione
Overview
Description
S-(Lactoyl)glutathione: is a compound that plays a significant role in the glyoxalase system, which is involved in the detoxification of methylglyoxal, a by-product of glycolysis. This compound is an intermediate in the conversion of methylglyoxal to D-lactic acid and glutathione, mediated by the enzymes glyoxalase I and glyoxalase II .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(Lactoyl)glutathione can be synthesized through the reaction of methylglyoxal with reduced glutathione in the presence of glyoxalase I. The reaction proceeds as follows:
- Methylglyoxal reacts with reduced glutathione to form a hemithioacetal intermediate.
- The hemithioacetal intermediate is then converted to this compound by glyoxalase I .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using immobilized glyoxalase I on a solid support such as Sepharose 4B. This method allows for the repeated use of the enzyme and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: S-(Lactoyl)glutathione undergoes several types of reactions, including:
Hydrolysis: Catalyzed by glyoxalase II, converting this compound to D-lactic acid and glutathione.
Oxidation and Reduction: Involved in redox reactions within the cell, contributing to the maintenance of cellular redox balance.
Common Reagents and Conditions:
Hydrolysis: Glyoxalase II enzyme, physiological pH, and temperature conditions.
Oxidation and Reduction: Various cellular oxidants and reductants, including reactive oxygen species and antioxidants.
Major Products Formed:
D-lactic acid and glutathione: Formed from the hydrolysis of this compound by glyoxalase II.
Scientific Research Applications
S-(Lactoyl)glutathione has several scientific research applications, including:
Chemistry: Studying the glyoxalase system and its role in detoxifying methylglyoxal.
Biology: Investigating its role in cellular redox balance and its involvement in various metabolic pathways.
Industry: Utilizing its properties in the development of biotechnological tools for detoxification processes.
Mechanism of Action
S-(Lactoyl)glutathione exerts its effects through the glyoxalase system. The mechanism involves:
Formation: Methylglyoxal reacts with reduced glutathione to form this compound, catalyzed by glyoxalase I.
Hydrolysis: this compound is hydrolyzed by glyoxalase II to produce D-lactic acid and glutathione.
Regulation: This process helps in maintaining cellular redox balance and detoxifying harmful by-products of metabolism.
Comparison with Similar Compounds
Glutathione: A tripeptide involved in various cellular processes, including detoxification and redox balance.
Methylglyoxal: A reactive aldehyde that is detoxified by the glyoxalase system.
Uniqueness: S-(Lactoyl)glutathione is unique due to its specific role as an intermediate in the glyoxalase pathway, facilitating the detoxification of methylglyoxal and contributing to cellular redox homeostasis .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O8S/c1-6(17)13(24)25-5-8(11(21)15-4-10(19)20)16-9(18)3-2-7(14)12(22)23/h6-8,17H,2-5,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYDCVUWILIYQF-FXQIFTODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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